Ethyl 3-[(chloroacetyl)amino]benzoate
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Overview
Description
Ethyl 3-[(chloroacetyl)amino]benzoate is an organic compound with the molecular formula C11H12ClNO3. It is a solid powder, typically white to pale yellow in color, and is soluble in certain organic solvents such as ethanol and dimethyl sulfoxide . This compound is a specific type of organic ester with a stable structure, making it useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(chloroacetyl)amino]benzoate typically involves the reaction of 3-amino benzoic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol to form the final product . The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Commonly used solvents include dichloromethane or chloroform.
Catalyst/Base: Triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(chloroacetyl)amino]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: New derivatives with different functional groups replacing the chloroacetyl group.
Hydrolysis: 3-[(chloroacetyl)amino]benzoic acid and ethanol.
Reduction: 3-[(amino)acetyl]benzoate.
Scientific Research Applications
Ethyl 3-[(chloroacetyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with nucleophilic sites on proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized as an intermediate in the production of polymers and surfactants.
Mechanism of Action
The mechanism of action of Ethyl 3-[(chloroacetyl)amino]benzoate involves its ability to form covalent bonds with nucleophilic sites on target molecules. This covalent modification can inhibit the activity of enzymes or alter the function of proteins. The chloroacetyl group is particularly reactive towards thiol groups on cysteine residues in proteins, leading to the formation of stable thioether bonds .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-[(bromoacetyl)amino]benzoate: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.
Ethyl 3-[(acetyl)amino]benzoate: Lacks the halogen atom, making it less reactive.
Ethyl 3-[(cyanoacetyl)amino]benzoate: Contains a cyano group, which can participate in different types of chemical reactions.
Uniqueness
Ethyl 3-[(chloroacetyl)amino]benzoate is unique due to its chloroacetyl group, which provides a high degree of reactivity towards nucleophiles. This makes it particularly useful in the synthesis of complex organic molecules and in the study of enzyme inhibition mechanisms .
Properties
IUPAC Name |
ethyl 3-[(2-chloroacetyl)amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-2-16-11(15)8-4-3-5-9(6-8)13-10(14)7-12/h3-6H,2,7H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRKWJKNWBWCPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701277742 |
Source
|
Record name | Ethyl 3-[(2-chloroacetyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701277742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58915-19-8 |
Source
|
Record name | Ethyl 3-[(2-chloroacetyl)amino]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58915-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-[(2-chloroacetyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701277742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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